molecular formula C6H12OS B2934561 (1-Methoxycyclobutyl)methanethiol CAS No. 2490402-53-2

(1-Methoxycyclobutyl)methanethiol

Cat. No.: B2934561
CAS No.: 2490402-53-2
M. Wt: 132.22
InChI Key: CHHGZERUXOACKB-UHFFFAOYSA-N
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Description

(1-Methoxycyclobutyl)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by a cyclobutyl ring substituted with a methoxy group and a methanethiol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclobutyl)methanethiol typically involves the cyclization of appropriate precursors followed by functional group modifications One common method involves the reaction of cyclobutylmethanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, which is then treated with sodium methoxide to introduce the methoxy group

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclobutyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the methoxy group, yielding cyclobutylmethanethiol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclobutylmethanethiol.

    Substitution: Various substituted cyclobutylmethanethiol derivatives.

Scientific Research Applications

(1-Methoxycyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing thiol-containing drugs.

    Industry: May be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH3SH): A simpler thiol with a single carbon atom.

    Ethanethiol (C2H5SH): A two-carbon thiol commonly used as an odorant.

    Cyclobutylmethanethiol (C5H10S): Similar structure but lacks the methoxy group.

Uniqueness

(1-Methoxycyclobutyl)methanethiol is unique due to the presence of both a methoxy and a thiol group on a cyclobutyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to simpler thiols.

Properties

IUPAC Name

(1-methoxycyclobutyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-7-6(5-8)3-2-4-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHGZERUXOACKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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